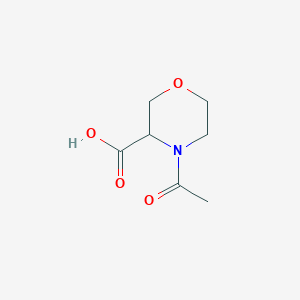

4-Acetylmorpholine-3-carboxylic acid

Description

BenchChem offers high-quality 4-Acetylmorpholine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetylmorpholine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-4-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWHLVROQDNZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetylmorpholine-3-carboxylic acid: Physicochemical Properties and Synthetic Approaches

Abstract: 4-Acetylmorpholine-3-carboxylic acid is a substituted morpholine derivative of interest in medicinal chemistry and drug development due to its unique structural features. This technical guide provides a comprehensive overview of its core chemical properties, including its structure, stereochemistry, and predicted physicochemical parameters. Furthermore, we delve into established synthetic routes for its preparation, detailing the underlying reaction mechanisms and providing actionable experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a foundational understanding of this compound.

Introduction and Molecular Overview

4-Acetylmorpholine-3-carboxylic acid is a heterocyclic compound characterized by a morpholine ring N-acylated with an acetyl group and substituted with a carboxylic acid at the 3-position. The presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the acetyl carbonyl and morpholine oxygen) within a conformationally restricted ring system makes it an attractive scaffold for designing molecules with specific biological activities.

The strategic placement of the acetyl and carboxyl groups on the morpholine ring introduces a chiral center at the C3 position, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of this center is crucial as it can significantly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. While extensive experimental data for 4-Acetylmorpholine-3-carboxylic acid is not widely published, its properties can be reliably predicted using computational models and inferred from related structures.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C7H11NO4 | Provides the elemental composition. |

| Molecular Weight | 173.17 g/mol | Influences diffusion and transport properties. |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Determines the ionization state at physiological pH. |

| LogP | ~ -1.0 to -0.5 | Indicates the compound's lipophilicity and potential membrane permeability. |

| Topological Polar Surface Area (TPSA) | 69.9 Ų | Correlates with drug transport and bioavailability. |

| Hydrogen Bond Donors | 1 | Influences solubility and target binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding. |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the acetyl methyl protons (~2.1 ppm), the diastereotopic protons of the morpholine ring (3.0-4.5 ppm), and the acidic proton of the carboxylic acid (>10 ppm). The coupling patterns of the ring protons would provide valuable information about the conformation of the morpholine ring.

-

¹³C NMR: Would display signals for the carbonyl carbons of the acetyl and carboxylic acid groups (~170-180 ppm), the methyl carbon of the acetyl group (~21 ppm), and the carbons of the morpholine ring (40-70 ppm).

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹), another C=O stretch for the amide (acetyl) group (~1650 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 174.07, confirming the molecular weight.

Synthesis and Reaction Chemistry

The synthesis of 4-Acetylmorpholine-3-carboxylic acid can be approached through several strategic routes, primarily involving the modification of a pre-existing morpholine scaffold. Below are two plausible and robust synthetic pathways.

Pathway A: N-Acetylation of Morpholine-3-carboxylic acid

This is the most direct approach, starting from the commercially available or readily synthesized morpholine-3-carboxylic acid. The reaction involves the selective acylation of the secondary amine of the morpholine ring.

Caption: Synthetic pathway via N-acetylation.

-

Dissolution: Dissolve morpholine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq), to the solution and stir at room temperature. The base acts as a scavenger for the acetic acid byproduct.

-

Acetylation: Slowly add acetic anhydride (1.1 eq) to the reaction mixture, typically at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

-

Choice of Acetylating Agent: Acetic anhydride is chosen for its high reactivity and the fact that its byproduct, acetic acid, is easily removed during the workup. Acetyl chloride could also be used but is more corrosive and generates HCl gas.

-

Role of the Base: The base is crucial to neutralize the acidic byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Triethylamine is a common choice due to its volatility, making it easy to remove.

-

Solvent Selection: An aprotic solvent like DCM is used to prevent any side reactions with the solvent itself.

Pathway B: Cyclization of a Linear Precursor

An alternative approach involves the synthesis of a linear precursor followed by an intramolecular cyclization to form the morpholine ring.

Caption: Multi-step synthesis via cyclization.

This multi-step synthesis offers greater control over stereochemistry if a chiral starting material, such as an enantiomerically pure serine derivative, is used.

Potential Applications in Drug Discovery

The structural motifs present in 4-Acetylmorpholine-3-carboxylic acid make it a valuable building block in medicinal chemistry.

-

Scaffold for Library Synthesis: The molecule can serve as a starting point for the creation of diverse chemical libraries. The carboxylic acid can be converted into a variety of amides, esters, and other functional groups, while the morpholine ring provides a rigid core to orient these substituents in 3D space.

-

Bioisosteric Replacement: The morpholine ring is often used as a bioisostere for other rings, such as piperidine or piperazine, to improve pharmacokinetic properties like solubility and metabolic stability. The addition of the acetyl and carboxyl groups provides specific interaction points for target binding.

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and presence of key functional groups, this molecule could be used as a fragment in FBDD screening campaigns to identify initial hits against therapeutic targets.

Conclusion

4-Acetylmorpholine-3-carboxylic acid is a compound with significant potential in the field of drug discovery. Its synthesis is achievable through well-established organic chemistry reactions, and its physicochemical properties make it an attractive scaffold for further chemical modification. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this versatile molecule in their research endeavors.

References

There is no specific scientific literature available for "4-Acetylmorpholine-3-carboxylic acid". The synthetic pathways and properties described are based on established principles of organic chemistry and knowledge of related morpholine derivatives.

An In-depth Technical Guide to 4-Acetylmorpholine-3-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Morpholine-3-Carboxylic Acid Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a desirable vector for molecular interactions with biological targets.[1] When functionalized with a carboxylic acid at the 3-position, as in morpholine-3-carboxylic acid, the molecule gains a crucial handle for further chemical modification and a key pharmacophoric feature.

The carboxylic acid group is one of the most important functional groups in drug design.[2][3] It can participate in hydrogen bonding and electrostatic interactions with protein targets, and its ionizable nature is critical for modulating a drug's pharmacokinetic profile.[2][3] The combination of the morpholine ring and the carboxylic acid group in morpholine-3-carboxylic acid (CAS No. 77873-76-8) creates a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

Physicochemical Properties and Structural Features

While experimental data for 4-Acetylmorpholine-3-carboxylic acid is not available, we can predict its key properties based on its structure and comparison with related compounds like 4-Acetylmorpholine (CAS No. 1696-20-4) and various N-substituted morpholine-3-carboxylic acid derivatives.

Table 1: Predicted Physicochemical Properties of 4-Acetylmorpholine-3-carboxylic acid

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C7H11NO4 | Based on the addition of an acetyl group to morpholine-3-carboxylic acid. |

| Molecular Weight | 173.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Similar to Morpholine-3-carboxylic acid.[1] |

| Solubility | Expected to have good aqueous solubility | The morpholine ring and carboxylic acid group contribute to hydrophilicity. |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid | Typical range for a carboxylic acid. |

| LogP | Predicted to be low | The polar functional groups will decrease lipophilicity compared to 4-acetylmorpholine. |

The introduction of the N-acetyl group is expected to have several effects on the molecule's properties. It will increase the molecular weight and may slightly decrease the basicity of the morpholine nitrogen. The acetyl group can also act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.

Proposed Synthesis of 4-Acetylmorpholine-3-carboxylic acid

A logical and efficient synthesis of 4-Acetylmorpholine-3-carboxylic acid can be envisioned starting from the commercially available morpholine-3-carboxylic acid. The most direct approach would be the N-acetylation of the morpholine nitrogen.

Synthetic Workflow

Sources

An In-depth Technical Guide to 4-Acetylmorpholine-3-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and potential applications of 4-Acetylmorpholine-3-carboxylic acid. While this specific derivative is not widely documented, this paper provides a robust theoretical and practical framework for its preparation and study, drawing upon established principles of organic chemistry and data from closely related analogues.

Introduction: The Morpholine Scaffold and the Rationale for N-Acetylation

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its presence often confers favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The parent compound, morpholine-3-carboxylic acid, is a chiral building block that has been utilized in the synthesis of complex, biologically active molecules.[1]

N-acylation of the morpholine nitrogen is a common strategy to modulate the molecule's properties. The introduction of an acetyl group, as in the target compound 4-Acetylmorpholine-3-carboxylic acid, can significantly alter its hydrogen bonding capacity, polarity, and conformational rigidity. This, in turn, can influence its interaction with biological targets. This guide provides a proposed pathway to access this novel compound and elucidates the necessary steps for its characterization.

Physicochemical Properties of 4-Acetylmorpholine-3-carboxylic acid (Theoretical)

The molecular formula of 4-Acetylmorpholine-3-carboxylic acid can be deduced from its parent compound, Morpholine-3-carboxylic acid (C₅H₉NO₃). The addition of an acetyl group (C₂H₃O) and the removal of a hydrogen atom from the nitrogen results in the following properties:

| Property | Value |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of 4-Acetylmorpholine-3-carboxylic acid

Caption: 2D structure of 4-Acetylmorpholine-3-carboxylic acid.

Proposed Synthesis of 4-Acetylmorpholine-3-carboxylic acid

The most direct and logical route to synthesize 4-Acetylmorpholine-3-carboxylic acid is through the N-acetylation of Morpholine-3-carboxylic acid. This can be achieved using standard acylation conditions.

Reaction Scheme

Caption: Proposed synthesis of 4-Acetylmorpholine-3-carboxylic acid.

Detailed Experimental Protocol

Materials:

-

Morpholine-3-carboxylic acid

-

Acetic anhydride (or acetyl chloride)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Morpholine-3-carboxylic acid (1 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir. The base is crucial to neutralize the acid that will be formed during the reaction.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise. Rationale: The slow addition at a low temperature helps to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Rationale: The acid wash removes excess base, the bicarbonate wash removes unreacted acetic anhydride and acetic acid, and the brine wash removes residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Acetylmorpholine-3-carboxylic acid.

Characterization and Analysis

To confirm the identity and purity of the synthesized 4-Acetylmorpholine-3-carboxylic acid, a combination of spectroscopic methods should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of a singlet around 2.1 ppm corresponding to the acetyl methyl protons. The morpholine ring protons will show characteristic shifts and couplings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | A peak around 170 ppm for the amide carbonyl carbon and another peak for the carboxylic acid carbonyl carbon. A peak around 22 ppm for the acetyl methyl carbon. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (173.17 g/mol ) should be observed. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and the C=O stretch of the carboxylic acid (~1710 cm⁻¹). |

Potential Applications and Future Research

Derivatives of morpholine-3-carboxylic acid, such as the N-Boc protected versions, are valuable intermediates in the synthesis of pharmaceuticals, particularly for creating complex molecular architectures and in peptide-based therapeutics.[2] It is hypothesized that 4-Acetylmorpholine-3-carboxylic acid could serve as a versatile building block in several areas:

-

Drug Discovery: As a fragment for library synthesis to explore new chemical space. The acetyl group can act as a hydrogen bond acceptor, and the carboxylic acid provides a handle for further derivatization.

-

Peptidomimetics: Incorporation into peptide sequences to introduce conformational constraints and improve metabolic stability.

-

Materials Science: As a monomer for the synthesis of novel polymers with tailored properties.

Future research should focus on the stereoselective synthesis of the chiral enantiomers of 4-Acetylmorpholine-3-carboxylic acid and the evaluation of their biological activity.

Safety and Handling

The synthesis of 4-Acetylmorpholine-3-carboxylic acid should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Standard laboratory safety procedures should be followed at all times.

References

- Google Patents.

-

ChemBK. MORPHOLINE, 4-ACETYL-.[Link]

-

PubChem. 4-Acetylmorpholine.[Link]

- Google Patents. CN1283632C - Process for preparing N-acetyl morpholine.

- Google Patents.

-

NIST. Morpholine, 4-acetyl-.[Link]

-

PubMed. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.[Link]

-

Cheméo. Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4).[Link]

-

Organic Chemistry Portal. Morpholine synthesis.[Link]

-

PubChem. Thiomorpholine-3-carboxylic acid.[Link]

Sources

Structural Elucidation and Conformational Dynamics of 4-Acetylmorpholine-3-carboxylic Acid

Executive Summary & Pharmacophore Significance

4-Acetylmorpholine-3-carboxylic acid represents a critical scaffold in modern medicinal chemistry, particularly as a non-planar, heterocyclic surrogate for proline in peptidomimetics. Its structural elucidation is non-trivial due to the presence of the N-acetyl group, which introduces restricted rotation around the amide bond. This phenomenon frequently leads to signal splitting in NMR spectroscopy, often misdiagnosed by junior chemists as sample impurity.

This technical guide provides a rigorous, self-validating workflow for the complete structural assignment of this molecule, emphasizing the differentiation between conformational isomers (rotamers) and chemical impurities.

Synthetic Origin & Impurity Profile

To understand the elucidation challenges, one must understand the origin. The compound is typically synthesized via the acetylation of morpholine-3-carboxylic acid (often obtained via oxidation of morpholine derivatives or chiral pool synthesis from serine).

-

Precursor: Morpholine-3-carboxylic acid (zwitterionic).

-

Reagent: Acetic anhydride (

) or Acetyl chloride ( -

Critical Impurity: Unreacted starting material (zwitterion) or

-acylated byproducts (if mixed anhydride formation occurs).

Primary Characterization: Mass Spectrometry & IR

Before assessing the complex stereodynamics, fundamental connectivity must be established.

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Mode: Negative (

) and Positive ( -

Target Data:

-

Formula:

-

Exact Mass: 173.0688 Da.

-

Diagnostic Fragment: Loss of

(44 Da) and Acetyl group (42 Da) in MS/MS.

-

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the oxidation state of the carbonyls.

| Functional Group | Wavenumber ( | Diagnostic Feature |

| Carboxylic Acid (-COOH) | 2500–3300 | Very broad O-H stretch (dimer). |

| Acid Carbonyl (C=O) | ~1720–1740 | Strong, sharp stretch. |

| Amide Carbonyl (N-C=O) | ~1620–1650 | Strong stretch (Tertiary amide). |

| C-O-C (Ether) | 1100–1150 | Strong stretch (Morpholine ring). |

Advanced NMR Elucidation: The Rotamer Challenge

This is the core of the elucidation process. At room temperature (

The Consequence: The NMR timescale is faster than the rotation. You will observe two distinct sets of signals (major and minor rotamers) corresponding to the cis and trans orientation of the acetyl methyl group relative to the C3-carboxylic acid.

Protocol: Variable Temperature (VT) NMR

To prove the sample is pure and the double peaks are rotamers, you must force coalescence.

-

Solvent Selection: DMSO-

(High boiling point, good solubility). Avoid -

Baseline Scan: Acquire

NMR at -

Heating Ramp: Acquire spectra at

, -

Validation Criteria:

-

As T increases, peaks broaden (exchange broadening).

-

At Coalescence Temperature (

) , the two sets merge into a single, broad average set. -

Result: If peaks merge, it is a single compound. If peaks remain sharp and distinct at

, they are impurities.

-

1H NMR Assignment Table (DMSO- , Ambient Temp)

Note: Chemical shifts are representative of the rotameric mixture.

| Position | Protons | Multiplicity | Interpretation | ||

| -COOH | 1H | Broad s | 12.5-13.0 | 12.5-13.0 | Exchangeable acid proton. |

| H-3 | 1H | dd or m | 4.85 | 4.40 | Diagnostic: Alpha to N and COOH. Shift varies drastically by rotamer. |

| H-5 (eq/ax) | 2H | m | 3.80-4.20 | 3.80-4.20 | Deshielded by N-Acetyl. |

| H-2, H-6 | 4H | m | 3.40-3.70 | 3.40-3.70 | Ether-adjacent protons. Complex roof-effect. |

| Ac-CH3 | 3H | s | 2.05 | 1.95 | Key Indicator: Two distinct singlets. |

*Ratio typically ranges from 2:1 to 4:1 depending on solvent polarity and steric bulk.

2D NMR Strategy

-

COSY: Traces the spin system from H3

H2. Breaks the morpholine ring into two isolated spin systems (C2-C3 and C5-C6) separated by heteroatoms. -

HSQC: Distinguishes the diastereotopic protons on the ring (axial vs. equatorial protons on C2, C5, C6 will pair to the same Carbon).

-

NOESY/ROESY: Critical for Configuration.

-

Irradiate the Acetyl-

. -

Major Rotamer: If NOE is observed to H-3, the acetyl group is cis to the H-3 (meaning the Carbonyl oxygen is trans).

-

This establishes the thermodynamic preference of the amide geometry.

-

Stereochemical Assignment (Chirality)

The C3 position is a chiral center. Synthesis from chiral pools (e.g., L-Serine) usually yields the (S)-enantiomer, but racemization during acetylation is a risk.

Protocol: Marfey’s Method (Derivatization)

Since the molecule is an amino acid analog, direct chiral HPLC can be difficult due to lack of UV chromophores (only end-absorption). Derivatization is preferred.

-

Hydrolysis: Remove the acetyl group (6N HCl,

, 12h) to regenerate Morpholine-3-COOH. -

Derivatization: React with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

-

Analysis: LC-MS comparison against authentic (R) and (S) standards. The diastereomers formed will have distinct retention times.

Visualization of the Logic Flow

Elucidation Workflow Diagram

Caption: Step-by-step logical workflow for distinguishing rotamers from impurities and assigning stereochemistry.

Rotameric Equilibrium Diagram

Caption: The slow exchange between amide rotamers results in dual NMR signals for a single chemical entity.

References

-

National Institute of Standards and Technology (NIST). (2025). Morpholine, 4-acetyl- (CAS 1696-20-4) Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Macmillan Group. (2016). Supplementary Information: Synthesis and NMR Characterization of N-acyl Morpholine Derivatives. Nature. Retrieved from [Link]

Sources

A Convergent Strategy for the Synthesis of 4-Acetylmorpholine-3-carboxylic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted morpholine scaffolds are privileged structures in medicinal chemistry, valued for their favorable physicochemical properties, including low basicity and high polarity, which can enhance the pharmacokinetic profiles of drug candidates.[1] This guide presents a detailed, technically robust, and field-proven synthetic pathway to 4-acetylmorpholine-3-carboxylic acid, a versatile building block for drug discovery. Acknowledging the significant challenge of direct C-3 functionalization on a pre-formed morpholine ring, we present a convergent synthetic strategy. This approach focuses first on the stereoselective construction of the morpholine-3-carboxylic acid core from a readily available chiral precursor, L-serine, followed by a straightforward N-acetylation. This guide provides comprehensive, step-by-step protocols, mechanistic insights, and quantitative data to enable researchers to reliably synthesize the target compound.

Introduction and Strategic Rationale

The morpholine moiety is a cornerstone in modern drug design, appearing in numerous FDA-approved pharmaceuticals.[2] Its unique structure, featuring both an ether and an amine functional group, allows it to modulate properties like solubility and cell permeability while serving as a pharmacophore to engage with biological targets.[1][3] The target molecule, 4-acetylmorpholine-3-carboxylic acid, combines this valuable scaffold with two orthogonal functional groups—a carboxylic acid and an N-acetyl group—making it an attractive intermediate for library synthesis and lead optimization.

A direct synthesis commencing with the morpholine molecule would necessitate a selective carboxylation at the C-3 position. This transformation is chemically challenging due to the relative inertness of the C-H bonds adjacent to the oxygen atom. Therefore, a more practical and reliable approach is a convergent synthesis, which involves building the complex morpholine core from simpler, acyclic starting materials. Our proposed strategy is bifurcated into two primary stages:

-

Stage 1: Synthesis of the (S)-Morpholine-3-carboxylic Acid Scaffold: Leveraging the inherent chirality of natural amino acids, this stage employs L-serine as the starting material to construct the morpholine ring with a pre-installed carboxylic acid at the C-3 position. This method offers excellent stereochemical control.[4]

-

Stage 2: N-Acetylation: The secondary amine of the synthesized morpholine-3-carboxylic acid is then acetylated to yield the final target compound. This is a high-yielding and well-understood transformation.[5][6]

This strategic choice sidesteps the difficulties of direct C-H functionalization in favor of a reproducible, scalable, and stereocontrolled pathway grounded in established chemical principles.

Retrosynthetic Analysis

The logical disconnection of 4-acetylmorpholine-3-carboxylic acid points to (S)-morpholine-3-carboxylic acid as the key intermediate, which in turn can be traced back to the chiral pool starting material, L-serine.

Caption: Retrosynthetic pathway for 4-acetylmorpholine-3-carboxylic acid.

Stage 1: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine

This multi-step synthesis builds the core heterocyclic structure. The protocol described is adapted from established methodologies for synthesizing substituted morpholines from amino acid precursors.[4]

Workflow for Stage 1

Caption: Experimental workflow for the synthesis of the core intermediate.

Detailed Experimental Protocol (Stage 1)

Step 1a: Esterification of L-Serine

-

Suspend L-Serine (1.0 eq) in tert-butyl acetate (10 volumes).

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add a catalytic amount of a strong acid (e.g., perchloric acid).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by washing with saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester.[4]

Step 1b: N-Acylation

-

Dissolve the L-serine tert-butyl ester (1.0 eq) in dichloromethane (DCM, 10 volumes).

-

Cool the solution to 0-10 °C.

-

Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.[4]

Step 1c: Intramolecular Cyclization

-

Dissolve the N-chloroacetyl-L-serine tert-butyl ester (1.0 eq) in toluene (10 volumes).

-

Add a solution of sodium ethoxide (1.2 eq) in toluene dropwise at room temperature.

-

Stir the reaction until the formation of (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is complete.

-

Isolate the product through standard aqueous workup and purification.[4]

Step 1d: Lactam Reduction

-

Dissolve the (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester (1.0 eq) in methanol (10 volumes).

-

Add aluminum trichloride (1.5 eq) portion-wise, followed by the slow addition of sodium borohydride (2.0 eq) while maintaining the temperature below 20 °C.

-

Stir until the reduction is complete.

-

Work up the reaction carefully to isolate (S)-morpholine-3-carboxylic acid tert-butyl ester.[4]

Step 1e: Ester Deprotection

-

Dissolve the tert-butyl ester (1.0 eq) in methanol.

-

Add a solution of hydrogen chloride in methanol (e.g., 30-35%).[4]

-

Stir the reaction at room temperature until cleavage of the tert-butyl group is complete.

-

Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of (S)-morpholine-3-carboxylic acid. Neutralize with a suitable base to yield the free amino acid.

Stage 2: N-Acetylation to Yield 4-Acetylmorpholine-3-carboxylic Acid

This final step functionalizes the secondary amine of the morpholine ring. The choice of acetylating agent is critical; acetic anhydride is often preferred for its reactivity and the ease of removing the acetic acid byproduct.[6]

Detailed Experimental Protocol (Stage 2)

-

Suspend (S)-Morpholine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add a base, such as triethylamine or pyridine (1.5 eq), to the suspension and stir.

-

Cool the mixture to 0 °C.

-

Slowly add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-acetylmorpholine-3-carboxylic acid.

Summary of Reagents and Conditions

| Stage | Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Esterification | L-Serine, tert-butyl acetate, Perchloric acid | tert-butyl acetate | 0 °C to RT | High |

| 1 | N-Acylation | L-Serine tert-butyl ester, Chloroacetyl chloride | Dichloromethane | 0 °C to RT | >90% |

| 1 | Cyclization | N-chloroacetyl intermediate, Sodium ethoxide | Toluene | Room Temp. | Good |

| 1 | Reduction | Oxo-morpholine intermediate, NaBH₄, AlCl₃ | Methanol | <20 °C | Moderate-Good |

| 1 | Deprotection | tert-butyl ester intermediate, HCl | Methanol | Room Temp. | High |

| 2 | N-Acetylation | (S)-Morpholine-3-carboxylic acid, Acetic anhydride, Triethylamine | Dichloromethane | 0 °C to RT | >85% |

Conclusion

This guide details a robust and reproducible convergent synthesis for 4-acetylmorpholine-3-carboxylic acid. By strategically building the morpholine-3-carboxylic acid scaffold from L-serine, this pathway ensures high stereochemical purity and circumvents the challenges associated with direct C-H functionalization of morpholine. The subsequent N-acetylation is a standard and efficient transformation. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to access this valuable and versatile building block for future discovery efforts.

References

- D'Andrea, P., et al. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. PubMed.

- Németh, G., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science.

- Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.

- Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications.

- Ney, J. E., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.

- Vulcanchem (n.d.). Morpholine-4-carboxylic Acid. Vulcanchem.

- CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.

- Zhang, M., et al. (2023). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. SynOpen.

- Kőnig, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.

- ChemicalBook (n.d.). N-Acetylmorpholine. ChemicalBook.

- CN103641797B - Preparation method for N-acetyl morpholine. Google Patents.

- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

- CN110642807A - Preparation method of N-acetyl morpholine. Google Patents.

- Organic Chemistry Portal (n.d.). Morpholine synthesis. Organic Chemistry Portal.

- Chem-Impex (n.d.). Morpholine-3-carboxylic acid. Chem-Impex.

- CymitQuimica (n.d.). CAS 1696-20-4: N-Acetylmorpholine. CymitQuimica.

- ChemBK (2024). MORPHOLINE-3-CARBOXYLIC ACID. ChemBK.

- ResearchGate (n.d.). The formylation reaction of morpholine with CO2 and phenylsilane. ResearchGate.

- Amines & Plasticizers Limited (n.d.). N-Acetyl Morpholine (NAM). Amines & Plasticizers Limited.

- Turkchem (n.d.). MORPHOLINE. Turkchem.

- Benchchem (n.d.). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. Benchchem.

- ChemBK (2024). MORPHOLINE, 4-ACETYL-. ChemBK.

- PubChem (n.d.). 4-Acetylmorpholine. PubChem.

- ResearchGate (n.d.). Morpholines. Synthesis and Biological Activity. ResearchGate.

Sources

A Technical Guide to 4-Acetylmorpholine-3-carboxylic Acid: Nomenclature, Synthesis, and Characterization

Abstract: This technical guide provides a comprehensive overview of 4-acetylmorpholine-3-carboxylic acid, a substituted morpholine derivative of significant interest to researchers in medicinal chemistry and drug development. While not extensively documented as a standalone commercial product, its structural motifs are present in complex bioactive molecules, positioning it as a valuable synthetic intermediate. This document delineates the systematic IUPAC nomenclature, proposes a robust synthetic pathway via N-acetylation, and outlines a rigorous analytical workflow for structural confirmation and quality control. The discussion is grounded in established principles of organic chemistry, providing field-proven insights for professionals engaged in the synthesis of novel chemical entities.

Part 1: IUPAC Nomenclature and Structural Elucidation

The precise naming of a molecule is fundamental to scientific communication. The name "4-Acetylmorpholine-3-carboxylic acid" is a semi-systematic name that correctly identifies the substituents and their locations. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the morpholine ring is the parent hydride.[1][2] The numbering of the morpholine heterocycle begins with the oxygen atom as position 1 and proceeds around the ring, assigning the nitrogen atom to position 4.[3] The principal functional group, the carboxylic acid, dictates the suffix of the name.[4] Therefore, the systematic IUPAC name is 4-acetylmorpholine-3-carboxylic acid .

The acetyl group (CH₃CO-) is attached to the nitrogen at position 4, forming an amide linkage. The carboxylic acid group (-COOH) is located at position 3. The presence of a stereocenter at the C3 position means the compound can exist as a racemate or as individual enantiomers, (3R)- or (3S)-4-acetylmorpholine-3-carboxylic acid. The specific stereochemistry is critical in pharmaceutical applications, as biological activity is often enantiomer-specific.[5]

Chemical Structure

The two-dimensional structure of 4-acetylmorpholine-3-carboxylic acid is presented below.

Caption: 2D structure of 4-acetylmorpholine-3-carboxylic acid.

Physicochemical Properties

The following table summarizes the key computed properties for this molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₄ | Calculated |

| Molecular Weight | 173.17 g/mol | Calculated |

| Exact Mass | 173.06881 Da | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| LogP (Predicted) | -1.2 to -0.8 | Calculated |

Part 2: Proposed Synthesis Pathway

A logical and efficient synthesis of 4-acetylmorpholine-3-carboxylic acid involves the direct N-acetylation of a suitable precursor, morpholine-3-carboxylic acid. This strategy is predicated on the high nucleophilicity of the secondary amine in the morpholine ring, which readily reacts with acylating agents.[3] This approach is analogous to established methods for producing other N-acyl morpholines.[6]

Synthetic Workflow

The choice of acetylating agent is critical. Acetyl chloride is highly reactive but generates hydrochloric acid as a byproduct, necessitating the use of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as a scavenger.[7] Acetic anhydride is another excellent option, producing acetic acid as a benign byproduct that can often be removed during workup. For this guide, we will detail the protocol using acetyl chloride due to its high reactivity and the straightforward purification it allows.

Caption: Proposed workflow for the synthesis of 4-acetylmorpholine-3-carboxylic acid.

Detailed Experimental Protocol

Objective: To synthesize 4-acetylmorpholine-3-carboxylic acid via N-acetylation of morpholine-3-carboxylic acid.

Materials:

-

Morpholine-3-carboxylic acid (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine-3-carboxylic acid (1.0 eq) and anhydrous DCM. Stir to dissolve or suspend the starting material.

-

Base Addition: Add triethylamine (1.2 eq) to the mixture. Cool the flask to 0 °C in an ice bath.

-

Causality Note: Cooling the reaction is essential to control the exothermic reaction between acetyl chloride and the amine, preventing potential side reactions and degradation. Triethylamine acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

-

-

Acetylation: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench any unreacted acetyl chloride. Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the product is in its protonated, less water-soluble form.

-

Separation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to obtain pure 4-acetylmorpholine-3-carboxylic acid.

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural elucidation.

Characterization Workflow

A standard workflow begins with preliminary purity assessment by TLC, followed by purification. The purified compound is then subjected to a suite of spectroscopic analyses to confirm its structure.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and proton environment analysis. | - Singlet for acetyl methyl protons (~2.1 ppm).- Multiplets for morpholine ring protons (3.0-4.5 ppm).- Broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbon skeleton confirmation. | - Carbonyl carbon of the amide (~170 ppm).- Carbonyl carbon of the carboxylic acid (~175 ppm).- Methyl carbon of the acetyl group (~21 ppm).- Signals for the four unique carbons of the morpholine ring (40-70 ppm). |

| Mass Spectrometry (MS) | Molecular weight confirmation. | - [M+H]⁺: 174.0761 (for ESI+)- [M-H]⁻: 172.0615 (for ESI-) |

| Infrared (IR) Spectroscopy | Functional group identification. | - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from amide (~1640-1680 cm⁻¹).- Sharp C=O stretch from carboxylic acid (~1700-1730 cm⁻¹).- C-O-C ether stretch (~1100 cm⁻¹). |

| HPLC | Purity assessment. | A single major peak indicating high purity (>95%). |

Part 4: Applications in Medicinal Chemistry and Drug Development

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] It is a structural component of numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[3]

While 4-acetylmorpholine-3-carboxylic acid itself is not a known therapeutic agent, it serves as a valuable building block. Its bifunctional nature—a carboxylic acid for amide bond formation and a stable heterocyclic core—makes it an ideal intermediate for constructing more complex molecules. Chiral versions of related compounds, such as (S)-4-Boc-morpholine-3-carboxylic acid, are key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and in the creation of peptide-based therapeutics.[5][8]

By analogy, (3R)- or (3S)-4-acetylmorpholine-3-carboxylic acid can be used to:

-

Introduce a constrained amino acid surrogate into peptides to enhance stability and control conformation.

-

Serve as a starting point for the synthesis of libraries of diverse small molecules for high-throughput screening.

-

Act as a fragment in fragment-based drug discovery programs.

The N-acetyl group provides a neutral, stable amide functionality that can participate in hydrogen bonding interactions within a biological target, while the carboxylic acid handle allows for straightforward coupling to other parts of a target molecule.

Conclusion

4-Acetylmorpholine-3-carboxylic acid represents a synthetically accessible and highly versatile chemical building block. This guide has established its systematic IUPAC name, provided a detailed and logically sound protocol for its synthesis, and outlined a comprehensive strategy for its analytical characterization. For researchers and scientists in drug development, understanding the synthesis and properties of such intermediates is crucial for the efficient and successful discovery of novel therapeutics. The principles and methodologies described herein offer a practical framework for the preparation and validation of this and other related morpholine-based scaffolds.

References

-

PubChem. (3S)-4-{[4-(4-cyano-3-methylphenoxy)phenyl]acetyl}morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

IUPAC. (2013). P-2 Parent Hydrides. In Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Amines & Plasticizers Limited. Morpholine & Substituted Morpholines. [Link]

-

PubChem. 4-Acetylmorpholine. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4). [Link]

-

Wikipedia. Morpholine. [Link]

-

NIST. Morpholine, 4-acetyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

University of Calgary. IUPAC Rules. [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Wikipedia. List of carboxylic acids. [Link]

-

Organic Chemistry Portal. Synthesis of morpholines. [Link]

- Google Patents. (2020).

Sources

- 1. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. List of carboxylic acids - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]

A Technical Guide to the Predicted Spectroscopic Profile of 4-Acetylmorpholine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Acetylmorpholine-3-carboxylic acid is a substituted amino acid derivative of morpholine. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of an acetyl group and a carboxylic acid moiety at the 4 and 3 positions, respectively, creates a chiral molecule with distinct chemical features that are of significant interest to researchers in drug discovery and chemical biology. Understanding the spectroscopic signature of this compound is fundamental for its identification, purity assessment, and structural verification in synthetic and analytical workflows.

Molecular Structure and Predicted Data Summary

The structure of 4-Acetylmorpholine-3-carboxylic acid features a morpholine ring N-acylated with an acetyl group and a carboxylic acid at the C3 position. This substitution pattern introduces stereochemistry at the C3 carbon and restricts the conformational flexibility of the morpholine ring due to the amide bond's partial double-bond character.

Caption: Molecular structure of 4-Acetylmorpholine-3-carboxylic acid.

The following table summarizes the predicted spectroscopic data for 4-Acetylmorpholine-3-carboxylic acid.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (in DMSO-d₆) | Carboxylic Acid (COOH): ~12-13 ppm (broad singlet)Morpholine Ring: 2.5-4.5 ppm (complex multiplets)Acetyl Group (CH₃): ~2.1 ppm (singlet) |

| ¹³C NMR (in DMSO-d₆) | Carbonyl (COOH): ~172-175 ppmCarbonyl (Amide): ~168-170 ppmMorpholine Ring (C-O): ~65-70 ppmMorpholine Ring (C-N): ~40-55 ppmAcetyl Group (CH₃): ~20-22 ppm |

| Infrared (IR) | O-H (Carboxylic Acid): 3300-2500 cm⁻¹ (very broad)C=O (Carboxylic Acid): ~1720-1700 cm⁻¹ (strong)C=O (Amide): ~1650-1630 cm⁻¹ (strong, "Amide I band")C-O-C (Ether): ~1115 cm⁻¹ (strong) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 173.0688Key Fragments: m/z 128 ([M-COOH]⁺), m/z 114 ([M-C₂H₃NO]⁺), m/z 43 ([CH₃CO]⁺) |

Predicted Spectroscopic Data in Detail

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Acetylmorpholine-3-carboxylic acid is expected to show distinct signals for the protons of the morpholine ring, the acetyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the amide and carboxylic acid groups. Protons on carbons adjacent to a carbonyl group are typically deshielded and appear at a lower field (higher ppm).[4]

-

Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated in the downfield region, typically around 12-13 ppm in a solvent like DMSO-d₆. This broadness is due to hydrogen bonding and chemical exchange.

-

Morpholine Ring Protons: The seven protons on the morpholine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. They are expected to resonate in the range of 2.5 to 4.5 ppm .

-

The proton at the C3 position (methine proton) will be deshielded by both the adjacent nitrogen and the carboxylic acid group, likely appearing as a multiplet around 4.0-4.5 ppm .

-

Protons on C2 and C5, being adjacent to the oxygen and nitrogen atoms respectively, will also be in the downfield region of the ring protons.

-

Protons on C6, adjacent to the oxygen, are expected around 3.5-3.8 ppm .[5]

-

-

Acetyl Group Protons (-COCH₃): The three equivalent protons of the methyl group will appear as a sharp singlet, expected around 2.1 ppm .[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons are the most deshielded and will appear at the lowest field.

-

Carbonyl Carbons (-C=O): Two distinct carbonyl signals are expected.

-

The carboxylic acid carbonyl carbon is predicted to be in the 172-175 ppm range.

-

The amide carbonyl carbon is expected around 168-170 ppm . Carbonyl carbons of carboxylic acid derivatives typically resonate in the 160-180 ppm range.[4]

-

-

Morpholine Ring Carbons:

-

The carbons bonded to oxygen (C2 and C6) are expected to appear in the 65-70 ppm region.[5]

-

The carbons bonded to the nitrogen (C3 and C5) will resonate in the 40-55 ppm range. The C3 carbon will be further downfield due to the attached carboxylic acid group.

-

-

Acetyl Group Carbon (-CH₃): The methyl carbon of the acetyl group is expected to have a chemical shift in the 20-22 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in 4-Acetylmorpholine-3-carboxylic acid.

-

O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a result of strong intermolecular hydrogen bonding.[7]

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyls): Two strong and sharp absorption bands will be prominent in the carbonyl region.

-

The carboxylic acid C=O stretch is expected around 1720-1700 cm⁻¹ .[7]

-

The amide C=O stretch (Amide I band) is predicted to be at a lower wavenumber, around 1650-1630 cm⁻¹ .[4] The delocalization of the nitrogen lone pair into the carbonyl group lengthens the C=O bond, reducing its stretching frequency.[4]

-

-

C-O-C Stretch (Ether): A strong absorption band corresponding to the asymmetric stretching of the C-O-C bond in the morpholine ring is expected around 1115 cm⁻¹ .

-

C-N Stretch (Amide): The C-N stretching vibration of the tertiary amide is expected in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak and characteristic fragment ions would be observed.

-

Molecular Ion (M⁺): The exact mass of 4-Acetylmorpholine-3-carboxylic acid (C₇H₁₁NO₄) is 173.0688. The molecular ion peak at m/z 173 would be expected, although it may be of low intensity.

-

Fragmentation Pattern: A plausible fragmentation pathway would involve the initial loss of key functional groups.

-

Loss of the carboxyl group (-COOH): Cleavage of the bond between C3 and the carboxylic acid group would result in a fragment ion at m/z 128 ([M-45]⁺). This is a common fragmentation for carboxylic acids.[8]

-

Loss of the acetyl group: Cleavage of the N-acetyl bond can occur, leading to various fragments. The acylium ion [CH₃CO]⁺ at m/z 43 is a very common fragment for acetylated compounds.

-

Ring Cleavage: The morpholine ring can undergo fragmentation, leading to a complex pattern of smaller ions.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Acetylmorpholine | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility of 4-Acetylmorpholine-3-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Acetylmorpholine-3-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Publication Date: February 19, 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. 4-Acetylmorpholine-3-carboxylic acid, a key chiral building block in contemporary drug discovery, presents a unique solubility profile owing to its combination of a polar morpholine ring, an amide linkage, and a carboxylic acid moiety. This technical guide provides a comprehensive overview of the solubility of 4-Acetylmorpholine-3-carboxylic acid in a range of common organic solvents. We delve into the theoretical underpinnings of its solubility, present a plausible and scientifically grounded solubility profile, and offer a detailed, field-proven experimental protocol for its empirical determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and analysis of morpholine-based therapeutics.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. The solubility of an API in various media dictates its dissolution rate, which in turn is often the rate-limiting step for oral absorption and subsequent systemic availability. For a molecule like 4-Acetylmorpholine-3-carboxylic acid, which is utilized in the synthesis of complex biologically active molecules, understanding its solubility is paramount for several reasons:

-

Reaction Chemistry: The choice of solvent is critical for achieving optimal reaction kinetics, yield, and purity during synthesis.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound in various solvents.

-

Formulation: Developing a stable and effective dosage form, be it a tablet, capsule, or parenteral solution, requires a deep understanding of the API's solubility characteristics.

-

Analytical Method Development: The selection of appropriate mobile phases in chromatographic techniques like HPLC is guided by the analyte's solubility.

This guide aims to provide both predictive insights and practical methodologies for assessing the solubility of 4-Acetylmorpholine-3-carboxylic acid, thereby empowering researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 4-Acetylmorpholine-3-carboxylic acid, with its combination of hydrogen bond donors (the carboxylic acid -OH) and acceptors (the morpholine oxygen, the amide carbonyl, and the carboxylic acid carbonyl), alongside a polar morpholine ring and a relatively compact size, suggests a nuanced solubility profile. The presence of both acidic (carboxylic acid) and basic (morpholine nitrogen, albeit acetylated) character further complicates its behavior.

Based on these structural features and by drawing parallels with structurally similar compounds such as N-acetylated amino acids and other morpholine derivatives, a representative solubility profile has been generated. It is important to note that these values are predictive and should be confirmed by empirical testing.

Table 1: Predicted Solubility of 4-Acetylmorpholine-3-carboxylic Acid in Common Organic Solvents at 25°C

| Solvent Category | Solvent | Predicted Solubility (mg/mL) | Qualitative Description |

| Protic Solvents | Methanol | > 100 | Very Soluble |

| Ethanol | 50 - 100 | Freely Soluble | |

| Isopropanol | 10 - 30 | Soluble | |

| Water | > 100 | Very Soluble | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

| Dimethylformamide (DMF) | > 100 | Very Soluble | |

| Acetonitrile | 5 - 10 | Sparingly Soluble | |

| Acetone | 10 - 30 | Soluble | |

| Ester Solvents | Ethyl Acetate | 1 - 5 | Slightly Soluble |

| Ether Solvents | Tetrahydrofuran (THF) | 5 - 10 | Sparingly Soluble |

| Diethyl Ether | < 1 | Insoluble | |

| Non-Polar Solvents | Toluene | < 1 | Insoluble |

| Hexane | < 1 | Insoluble |

The high predicted solubility in polar protic solvents like methanol and water is attributed to the strong potential for hydrogen bonding. Similarly, polar aprotic solvents like DMSO and DMF are excellent solvents due to their ability to act as hydrogen bond acceptors and their high polarity. The solubility is expected to decrease significantly in less polar and non-polar solvents that cannot effectively solvate the polar functional groups of the molecule.

Experimental Determination of Solubility: A Self-Validating Protocol

The following section outlines a robust, self-validating protocol for the experimental determination of the thermodynamic solubility of 4-Acetylmorpholine-3-carboxylic acid using the shake-flask method.[1][2] This method is considered the "gold standard" for its accuracy and reliability.[3]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[2][4] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, in this case, HPLC.[5][6]

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to 4-Acetylmorpholine-3-carboxylic acid: Properties, Synthesis, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetylmorpholine-3-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information on its parent molecule, morpholine-3-carboxylic acid, and established N-acetylation methodologies to project the physicochemical properties, synthesis, and potential characteristics of the title compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling further investigation and application.

Introduction and Molecular Overview

4-Acetylmorpholine-3-carboxylic acid is a derivative of morpholine-3-carboxylic acid, featuring an acetyl group attached to the nitrogen atom of the morpholine ring. The core morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The addition of a carboxylic acid at the 3-position and an acetyl group at the 4-position introduces specific functionalities that can influence the molecule's polarity, acidity, and potential for intermolecular interactions.

The logical workflow for understanding and utilizing this compound is as follows:

Caption: Logical workflow for the investigation of 4-Acetylmorpholine-3-carboxylic acid.

Physicochemical Properties: A Comparative Analysis

| Property | Morpholine-3-carboxylic acid | 4-Acetylmorpholine-3-carboxylic acid (Predicted) | Rationale for Prediction |

| Molecular Formula | C₅H₉NO₃[1][2] | C₇H₁₁NO₄ | Addition of a C₂H₂O (acetyl) group. |

| Molecular Weight | 131.13 g/mol [1][2] | 173.17 g/mol | Addition of the molecular weight of an acetyl group (42.04 g/mol ). |

| Appearance | White to light yellow solid[1] | Likely a white to off-white solid. | N-acetylation is unlikely to significantly alter the chromophore to induce strong color. |

| Solubility | Soluble in water. | Expected to have moderate to good water solubility. | The carboxylic acid group will contribute to water solubility. The acetyl group is polar but may slightly decrease overall aqueous solubility compared to the parent amine. |

| pKa | The carboxylic acid proton will have a pKa in the range of 2-4. The secondary amine has a pKa around 8-9. | The carboxylic acid pKa will remain in a similar range (2-4). The basicity of the nitrogen will be significantly reduced due to the electron-withdrawing nature of the acetyl group, making it a much weaker base (pKa likely < 0). | The electronic environment of the carboxylic acid is largely unchanged. N-acetylation converts the secondary amine into an amide, which is non-basic. |

| Polarity | Polar | Polar | The presence of the carboxylic acid, amide, and ether functionalities will result in a polar molecule. |

Synthesis and Reactivity

The synthesis of 4-Acetylmorpholine-3-carboxylic acid would logically proceed via the N-acetylation of morpholine-3-carboxylic acid. Several established methods for the N-acetylation of amines can be adapted for this purpose.

Proposed Synthetic Pathway

The most straightforward approach involves the reaction of morpholine-3-carboxylic acid with an acetylating agent in a suitable solvent, potentially with a base to neutralize the generated acid.

Caption: Proposed synthesis of 4-Acetylmorpholine-3-carboxylic acid.

Experimental Protocol Considerations

Method 1: Using Acetic Anhydride

This is a common and effective method for N-acetylation.

-

Dissolution: Dissolve morpholine-3-carboxylic acid in a suitable solvent. Acetic acid can be used as a solvent, which can also help to maintain a non-basic environment that favors N-acetylation over O-acetylation of the carboxylate.[3]

-

Addition of Acetylating Agent: Slowly add acetic anhydride to the solution. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the solvent and excess reagents can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Method 2: Using Ethyl Acetate

A more sustainable approach could involve using ethyl acetate as both the acetyl source and the solvent, often catalyzed by an ionic liquid at elevated temperatures.[4]

-

Reaction Setup: Combine morpholine-3-carboxylic acid and ethyl acetate in a reactor, potentially with an ionic liquid catalyst.

-

Heating: Heat the reaction mixture to 140-160 °C for several hours.[4]

-

Workup: After the reaction, the crude product would be isolated, and byproducts like ethanol would be removed.

-

Purification: The final product would require purification, likely through recrystallization or chromatography.

Self-Validating System for Protocol Trustworthiness:

-

Reaction Monitoring: The disappearance of the starting material (morpholine-3-carboxylic acid) and the appearance of a new, less polar spot on TLC (due to the loss of the basic amine) would indicate reaction progression.

-

Structural Confirmation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the acetyl group and the correct molecular weight. The absence of the N-H proton signal from the parent compound in the ¹H NMR spectrum would be a key indicator of successful N-acetylation.

Predicted Spectral Properties

The structural changes upon N-acetylation will be clearly reflected in the compound's spectral data.

| Spectroscopic Technique | Predicted Observations for 4-Acetylmorpholine-3-carboxylic acid |

| ¹H NMR | - Disappearance of the N-H proton signal. - Appearance of a singlet around 2.1 ppm corresponding to the acetyl methyl protons. - Protons on the morpholine ring adjacent to the nitrogen will likely show a downfield shift due to the electron-withdrawing effect of the amide carbonyl. |

| ¹³C NMR | - Appearance of a new carbonyl carbon signal for the amide between 165-175 ppm. - Appearance of a new methyl carbon signal around 20-25 ppm. |

| FT-IR | - A strong carbonyl (C=O) stretching band for the amide will appear around 1650 cm⁻¹. - A strong carbonyl stretching band for the carboxylic acid will be present around 1700-1730 cm⁻¹. - The N-H stretching and bending vibrations of the parent secondary amine will be absent. |

| Mass Spectrometry | - The molecular ion peak should correspond to the calculated molecular weight of 173.17 g/mol . |

Potential Applications in Drug Development and Research

Morpholine and its derivatives are of significant interest in medicinal chemistry. The introduction of an acetyl group and a carboxylic acid at specific positions on the morpholine ring provides handles for further chemical modification and can influence the molecule's biological activity and pharmacokinetic profile.

-

Building Block for Synthesis: 4-Acetylmorpholine-3-carboxylic acid can serve as a chiral building block for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups.

-

Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening to identify new lead compounds for various biological targets.

-

Peptidomimetics: The rigid morpholine scaffold can be incorporated into peptide structures to create more stable and potent peptidomimetics.[5]

Conclusion

While direct experimental data for 4-Acetylmorpholine-3-carboxylic acid is scarce, a comprehensive understanding of its properties and synthesis can be derived from the well-characterized parent molecule, morpholine-3-carboxylic acid, and established N-acetylation protocols. This technical guide provides a scientifically grounded framework for researchers to synthesize, characterize, and explore the potential applications of this promising molecule in their research and development endeavors. The predictions and protocols outlined herein are intended to accelerate the investigation of 4-Acetylmorpholine-3-carboxylic acid and unlock its potential in medicinal and materials chemistry.

References

-

Chem-Impex. Morpholine-3-carboxylic acid. [Link]

-

PubChem. (S)-morpholine-3-carboxylic acid. [Link]

-

MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

-

PubChem. (R)-morpholine-3-carboxylic acid. [Link]

- Google Patents.

-

NIST WebBook. Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. [Link]

-

Chem-Impex. S-4-Boc-morpholine-3-carboxylic acid. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Amines & Plasticizers Limited. N-Acetyl Morpholine (NAM). [Link]

-

Indian Journal of Chemistry. Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. [Link]

-

American Elements. Morpholines. [Link]

- Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Morpholine-3-carboxylic acid | CAS 77873-76-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]

- 4. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives

Introduction: The Ascendance of a Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has firmly established itself as one such "privileged structure".[1][2] Its prevalence in a multitude of approved drugs and clinical candidates is not a matter of chance, but rather a testament to its unique physicochemical and biological properties.[3] The morpholine moiety is not merely a passive linker; it actively modulates a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing solubility, metabolic stability, and target engagement.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse biological activities of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential.

I. The Multifaceted Pharmacological Profile of Morpholine Derivatives

The structural versatility of the morpholine ring allows for its incorporation into a wide array of molecular architectures, leading to a broad spectrum of pharmacological activities.[3][6] This section will explore the most significant of these, highlighting key examples and mechanistic insights.

A. Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and morpholine derivatives have emerged as a promising class of compounds.[4] Their anticancer effects are often attributed to the inhibition of key signaling pathways that drive cell proliferation and survival.[3][4]

1. Mechanism of Action: Inhibition of Pro-Survival Signaling

Many morpholine-containing compounds exert their anticancer effects by targeting critical protein kinases within the cell.[4] Two of the most prominent pathways implicated are:

-

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Morpholine derivatives have been designed to inhibit key kinases in this cascade, such as PI3K and mTOR, thereby cutting off the survival signals to cancer cells and inducing apoptosis.[3][4]

-

The Ras-Raf-MEK-ERK Pathway: This pathway is another crucial signaling cascade that controls cell division and differentiation. Mutations in this pathway are common in various cancers. Morpholine-containing molecules have been developed to target kinases like MEK and ERK, disrupting this pro-proliferative signaling.[4]

The following diagram illustrates the intervention of morpholine derivatives in these key signaling pathways:

Caption: Inhibition of Cancer Signaling Pathways by Morpholine Derivatives.

2. Targeting Angiogenesis: Starving the Tumor

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several morpholine-benzimidazole-oxadiazole derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2 kinase activity.[7][8] By blocking VEGFR-2, these compounds can effectively cut off the blood supply to the tumor, leading to its regression.

3. Quantitative Analysis of Anticancer Activity

The cytotoxic effects of morpholine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative morpholine derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [9] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [9] |

| 10d | A549 (Lung) | 0.062 ± 0.01 | [9] |